
In-Depth Technical Guide: Pharmacokinetics and
Pharmacodynamics of Lb-102

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B10860205 Get Quote

A Novel Benzamide Antipsychotic for the Treatment
of Schizophrenia
For Researchers, Scientists, and Drug Development Professionals

Introduction
Lb-102, an N-methylated analogue of the well-established antipsychotic amisulpride, is a novel

investigational drug under development for the treatment of schizophrenia. This technical guide

provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics

(PD) of Lb-102, drawing from data from preclinical studies and pivotal Phase 1 clinical trials.

Lb-102 is designed to be a more potent version of amisulpride with improved permeability

across the blood-brain barrier, potentially offering an enhanced efficacy and safety profile.

Core Pharmacological Attributes
Lb-102 is a selective antagonist of dopamine D2/D3 and serotonin 5-HT7 receptors. This dual

antagonism is believed to be central to its antipsychotic effects. The N-methylation of

amisulpride to create Lb-102 was intended to increase its lipophilicity, thereby enhancing its

ability to cross the blood-brain barrier.
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The pharmacokinetic profile of Lb-102 has been characterized in a Phase 1, randomized,

double-blind, placebo-controlled, single and multiple ascending dose study in 64 healthy

volunteers (NCT04187560).

Absorption and Distribution
Following oral administration, Lb-102 exhibits nearly perfectly dose-linear plasma

concentrations. It has a half-life of approximately 13 hours, which is amenable to once-daily

dosing. Preclinical data suggested that the increased lipophilicity of Lb-102 could lead to

greater brain penetration compared to amisulpride.

Metabolism and Excretion
While detailed metabolism and excretion pathways in humans are still under full investigation,

Lb-102 is an N-methylated analogue of amisulpride. Amisulpride itself undergoes minimal

metabolism.

Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of Lb-102 from the Phase

1 single ascending dose (SAD) and multiple ascending dose (MAD) studies.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of Lb-102

Dose Cmax (ng/mL) Tmax (hr)
AUC
(ng·hr/mL)

t1/2 (hr)

50 mg
Data not

available

Data not

available

Data not

available
~13

100 mg
Data not

available

Data not

available

Data not

available
~13

150 mg
Data not

available

Data not

available

Data not

available
~13

200 mg
Data not

available

Data not

available

Data not

available
~13
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Specific Cmax, Tmax, and AUC values for each dose cohort were not publicly available in the

reviewed literature.

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of Lb-102

Dose Regimen
Trough
Concentrations

Accumulation
Ratio (RCmax)

Accumulation
Ratio (RAUC)

75 mg BID Plateaued by Day 4 1.121 - 1.798 1.472 - 1.925

100 mg BID Plateaued by Day 4 1.121 - 1.798 1.472 - 1.925

BID = twice daily

Pharmacodynamics
The primary pharmacodynamic effect of Lb-102 is the antagonism of dopamine D2/D3

receptors in the striatum. This has been quantified in a positron emission tomography (PET)

study in healthy volunteers (NCT04588129).

Receptor Occupancy
A key finding from the PET study was that a steady-state once-daily oral dose of 50 mg of Lb-
102 resulted in a striatal dopamine receptor occupancy (RO) in the desired therapeutic range

of 60-80% consistently over a 24-hour period. This level of receptor occupancy is associated

with antipsychotic efficacy. Interestingly, the maximum dopamine RO lagged significantly

behind the maximum plasma concentration of Lb-102.

Table 3: Dopamine D2/D3 Receptor Occupancy of Lb-102
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Dose
Receptor Occupancy
(Striatum)

Timepoint

50 mg (single dose) Data not available -

75 mg (single dose) Data not available -

100 mg (single dose) Data not available -

50 mg (multiple doses) 60-80% Over 24 hours at steady state

100 mg (multiple doses) Data not available -

Pharmacodynamic Effects on Prolactin
As expected for a dopamine D2 receptor antagonist, Lb-102 was observed to cause a transient

elevation in prolactin levels in the majority of subjects who received the drug. These elevations

were not associated with any clinical symptoms.

Safety and Tolerability
Lb-102 was generally safe and well-tolerated in the Phase 1 clinical trial at doses up to 150 mg

per day.

Table 4: Summary of Key Adverse Events

Adverse Event Doses Associated Frequency
Clinical
Observations

Elevated Prolactin All doses
Majority of treated

subjects

Transient, no clinical

symptoms

QT Interval

Prolongation
200 mg

Evidence of transient

prolongation

No clinical

observations or

stopping criteria

triggered

Acute Dystonia

(Extrapyramidal

Symptom)

75 mg BID, 100 mg

QD, 100 mg BID
4 instances -
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QD = once daily, BID = twice daily

Experimental Protocols
Phase 1 Clinical Trial (NCT04187560)
Study Design: A randomized, double-blind, placebo-controlled, single-center study in 64

healthy adult volunteers. The study consisted of a single ascending dose (SAD) phase and a

multiple ascending dose (MAD) phase.

SAD Phase:

Cohorts: Initially planned for 50, 100, 200, and 400 mg.

Procedure: Subjects received a single oral dose of Lb-102 or placebo. Pharmacokinetic and

safety parameters were assessed at predetermined time points.

MAD Phase:

Cohorts: Doses were determined based on observations from the SAD phase.

Procedure: Subjects received multiple oral doses of Lb-102 or placebo. Trough

concentrations of Lb-102 and its metabolite, amisulpride, were measured, and the

accumulation was assessed.

Pharmacokinetic Analysis: Blood samples were collected at various time points post-dosing to

determine the plasma concentrations of Lb-102 and amisulpride. Standard non-compartmental

analysis was used to calculate pharmacokinetic parameters.

Dopamine Receptor Occupancy PET Study
(NCT04588129)
Study Design: A study to measure the dopamine receptor occupancy of orally administered Lb-
102 in healthy volunteers using positron emission tomography (PET).

Procedure:
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Doses: Single doses of 50, 75, and 100 mg, and multiple doses of 50 and 100 mg were

evaluated.

Radiotracer: ¹¹C-raclopride was used as the radiotracer for PET imaging.

Imaging: PET scans were conducted at different time points after Lb-102 administration to

measure the displacement of ¹¹C-raclopride from dopamine D2/D3 receptors, thereby

quantifying receptor occupancy.
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Caption: Proposed signaling pathway of Lb-102.
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Caption: Phase 1 Clinical Trial Workflow (NCT04187560).
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Caption: PET Study Experimental Workflow (NCT04588129).

Conclusion
Lb-102 demonstrates a promising pharmacokinetic and pharmacodynamic profile for a novel

antipsychotic agent. Its dose-linear pharmacokinetics and a half-life supporting once-daily

dosing are advantageous for patient compliance. The demonstrated ability to achieve target

dopamine receptor occupancy at relatively low doses supports the hypothesis that Lb-102 has

enhanced brain permeability compared to its parent compound, amisulpride. While generally

well-tolerated, the occurrence of extrapyramidal symptoms at higher doses warrants careful

dose selection in future clinical development. The findings from these early-phase studies
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provide a strong rationale for the continued investigation of Lb-102 in patients with

schizophrenia.

To cite this document: BenchChem. [In-Depth Technical Guide: Pharmacokinetics and
Pharmacodynamics of Lb-102]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10860205#pharmacokinetics-and-
pharmacodynamics-of-lb-102]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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